molecular formula C10H10N2O3 B7691166 3-(2-Methyl-6-nitrophenyl)-4,5-dihydroisoxazole CAS No. 250592-88-2

3-(2-Methyl-6-nitrophenyl)-4,5-dihydroisoxazole

Katalognummer: B7691166
CAS-Nummer: 250592-88-2
Molekulargewicht: 206.20 g/mol
InChI-Schlüssel: HYEDIIKBTFDHAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Methyl-6-nitrophenyl)-4,5-dihydroisoxazole, also known as MNQX, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoxazole derivatives and has been found to exhibit selective antagonism towards AMPA receptors.

Wirkmechanismus

3-(2-Methyl-6-nitrophenyl)-4,5-dihydroisoxazole selectively blocks the AMPA receptors by binding to the GluA2 subunit of the receptor complex. This binding prevents the influx of calcium ions into the neurons, which is responsible for the excitatory activity. By blocking the AMPA receptors, this compound can reduce the excessive excitatory activity that leads to neuronal damage and cell death.
Biochemical and physiological effects:
This compound has been found to exhibit neuroprotective effects in animal models of neurological disorders. It can reduce the neuronal damage and cell death caused by excessive excitatory activity. This compound has also been found to improve cognitive function and motor coordination in animal models of stroke and traumatic brain injury.

Vorteile Und Einschränkungen Für Laborexperimente

3-(2-Methyl-6-nitrophenyl)-4,5-dihydroisoxazole is a potent and selective antagonist of AMPA receptors, which makes it a valuable tool for studying the role of these receptors in neurological disorders. However, its solubility and stability in aqueous solutions can be a limitation for its use in in vitro experiments. This compound also has a short half-life in vivo, which requires frequent dosing to maintain therapeutic levels.

Zukünftige Richtungen

3-(2-Methyl-6-nitrophenyl)-4,5-dihydroisoxazole has the potential to be developed as a therapeutic agent for neurological disorders. Future research should focus on improving its pharmacokinetic properties and developing more stable analogs. The role of this compound in other neurological disorders such as Alzheimer's disease and Parkinson's disease should also be investigated. Finally, the safety and efficacy of this compound in human clinical trials should be evaluated.

Synthesemethoden

The synthesis of 3-(2-Methyl-6-nitrophenyl)-4,5-dihydroisoxazole involves the reaction of 2-methyl-6-nitrophenyl hydrazine with ethyl acetoacetate in the presence of acetic anhydride and glacial acetic acid. The resulting product is then subjected to cyclization using sodium ethoxide to obtain this compound. The purity and yield of the final product can be improved by recrystallization using a suitable solvent.

Wissenschaftliche Forschungsanwendungen

3-(2-Methyl-6-nitrophenyl)-4,5-dihydroisoxazole has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and traumatic brain injury. It has been found to exhibit selective antagonism towards AMPA receptors, which are involved in the excitatory neurotransmission in the central nervous system. By blocking the AMPA receptors, this compound can reduce the excessive excitatory activity that leads to neuronal damage and cell death.

Eigenschaften

IUPAC Name

3-(2-methyl-6-nitrophenyl)-4,5-dihydro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7-3-2-4-9(12(13)14)10(7)8-5-6-15-11-8/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEDIIKBTFDHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C2=NOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.